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Compound of Interest

Compound Name: 5-Iodo-2-nitrobenzoic acid

Cat. No.: B1314527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity of 5-Iodo-2-
nitrobenzoic acid, a versatile trifunctional building block in modern organic synthesis. The

strategic positioning of its three distinct functional groups—a carboxylic acid, a nitro group, and

an iodine atom—offers a rich platform for selective chemical modifications. The electron-

withdrawing nature of the nitro group profoundly influences the reactivity of the entire molecule,

enhancing the acidity of the carboxyl group and activating the aryl iodide for various coupling

reactions.

Physicochemical and Reactivity Data
The inherent properties of 5-Iodo-2-nitrobenzoic acid dictate its behavior in chemical

reactions. The predicted acid dissociation constant (pKa) indicates a strong carboxylic acid, a

feature amplified by the inductive effect of the ortho-nitro group.
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Property Value Source

CAS Number 35674-28-3 [1]

Molecular Formula C₇H₄INO₄ [2]

Molecular Weight 293.02 g/mol [2]

Appearance Yellow to brown solid [3]

Melting Point 174 °C [1]

pKa (Predicted) 1.88 ± 0.25 [1][3]

Reactivity of Functional Groups
The synthetic utility of 5-Iodo-2-nitrobenzoic acid stems from the differential reactivity of its

three functional groups, allowing for a high degree of controlled chemical modification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB5727694_en.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-5-nitrobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-5-nitrobenzoic-acid
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5727694_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5727694_en.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5727694_en.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5727694_EN.htm
https://www.benchchem.com/product/b1314527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Iodo-2-nitrobenzoic Acid

Carboxylic Acid
(-COOH)

 Site 1

Nitro Group
(-NO₂)

 Site 2

Iodo Group
(-I)

 Site 3

Esterification
Amidation
Reduction

Reduction to Amine
(-NH₂)

Cross-Coupling
(Suzuki, Sonogashira, etc.)
Nucleophilic Substitution

Click to download full resolution via product page

Caption: Overview of reactive sites on 5-Iodo-2-nitrobenzoic acid.

The Carboxylic Acid Group (-COOH)
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The carboxylic acid is a primary site for derivatization.[4] Its reactivity is typical of aromatic

carboxylic acids, though its acidity is enhanced by the adjacent electron-withdrawing nitro

group.[5] This group readily undergoes nucleophilic acyl substitution.[6]

Key Reactions:

Esterification: Conversion to esters is achieved through standard methods, such as reaction

with an alcohol under acidic catalysis or via an acyl chloride intermediate.[4]

Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acyl

chloride) and subsequently reacted with primary or secondary amines to form amides.[4][6]

Reduction: While resistant to mild reducing agents like sodium borohydride, the carboxyl

group can be reduced to a primary alcohol using stronger agents like diborane (B₂H₆).[7]
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Caption: Derivatization workflow for the carboxylic acid group.

The Nitro Group (-NO₂)
The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring

towards electrophilic substitution. Its most significant and widely used transformation is its

reduction to a primary amine (-NH₂).[5]

Key Reactions:

Reduction to Amine: This is a pivotal transformation that unlocks a vast array of subsequent

chemical modifications.[5] The resulting aniline derivative is a key precursor for heterocycle

synthesis, amide coupling, and diazotization reactions.[4] A variety of reducing agents can be

employed, allowing for selectivity in the presence of other functional groups.[8][9]
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Catalytic Hydrogenation: H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney

Nickel is highly effective.[9][10]

Metal/Acid Reduction: Easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in

the presence of an acid (e.g., HCl) are commonly used.[9]

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in

the presence of other reducible functionalities.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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